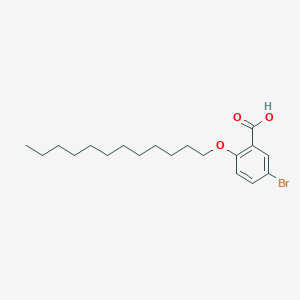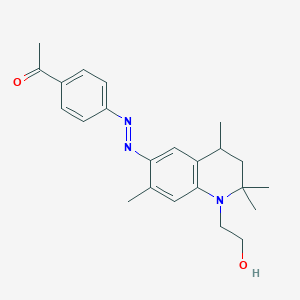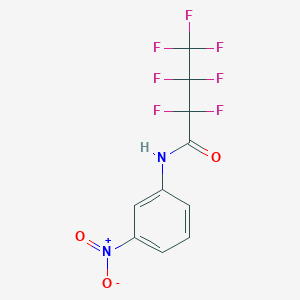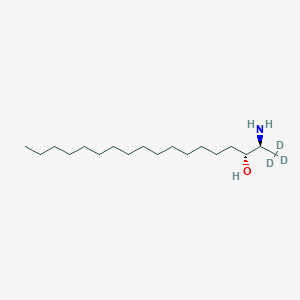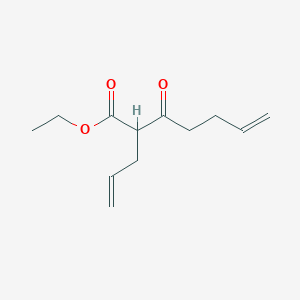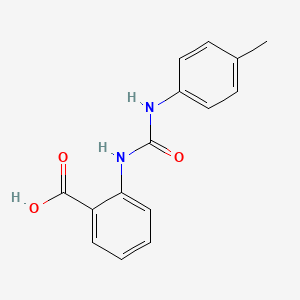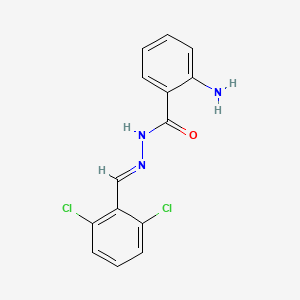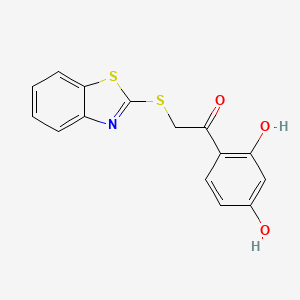
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that features a benzothiazole ring and a dihydroxyphenyl group. Compounds with benzothiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the formation of the benzothiazole ring followed by the introduction of the ethanone and dihydroxyphenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the benzothiazole ring.
Nucleophilic substitution: to attach the ethanone group.
Hydroxylation: to introduce the dihydroxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could potentially modify the benzothiazole ring or the ethanone group.
Substitution: Substitution reactions might occur at various positions on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole structures are often used as catalysts in various chemical reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme inhibitors: These compounds can act as inhibitors for various enzymes.
Medicine
Drug development:
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone would depend on its specific application. Generally, benzothiazole derivatives interact with biological targets through:
Binding to enzymes: Inhibiting their activity.
Interacting with DNA: Affecting gene expression.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)phenol
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzoic acid
- 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both the benzothiazole ring and the dihydroxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
CAS No. |
401602-69-5 |
|---|---|
Molecular Formula |
C15H11NO3S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H11NO3S2/c17-9-5-6-10(12(18)7-9)13(19)8-20-15-16-11-3-1-2-4-14(11)21-15/h1-7,17-18H,8H2 |
InChI Key |
CRCSLLUFICMUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3)O)O |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


